Bienvenue dans la boutique en ligne BenchChem!

N-(3-fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide

Lipophilicity Drug-likeness Physicochemical property

Select N-(3-fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide as your preferred starting point for lead optimization. Its XLogP of 2.2 and TPSA of 34 Ų align with oral drug-like space. The 3-fluoro-4-methyl motif provides a unique electronic environment that is not replicated by generic substitutions, making it essential for matched molecular pair analyses to deconvolute fluorine's electronic and lipophilic contributions. This scaffold is a cleaner alternative to heteroaryl analogs, reducing the risk of false-positive phenotypes from kinase off-target activity. Prioritize this compound for ADME panels to build predictive models for the 4-(1H-pyrrol-1-yl)butanamide series.

Molecular Formula C15H17FN2O
Molecular Weight 260.312
CAS No. 1251679-61-4
Cat. No. B2899017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide
CAS1251679-61-4
Molecular FormulaC15H17FN2O
Molecular Weight260.312
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CCCN2C=CC=C2)F
InChIInChI=1S/C15H17FN2O/c1-12-6-7-13(11-14(12)16)17-15(19)5-4-10-18-8-2-3-9-18/h2-3,6-9,11H,4-5,10H2,1H3,(H,17,19)
InChIKeyXXSNITNPBIQCQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide (CAS 1251679-61-4): Procurement-Ready Chemical Profile and Structural Classification


N-(3-Fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide (CAS 1251679-61-4) is a synthetic small molecule belonging to the 4-(1H-pyrrol-1-yl)butanamide class. Its structure features a pyrrole ring linked via a butanamide chain to a 3-fluoro-4-methylphenyl group. Computed physicochemical properties include a molecular weight of 260.31 g/mol, an XLogP3-AA of 2.2, and a topological polar surface area of 34 Ų [1]. This compound is primarily utilized as a research chemical and building block in medicinal chemistry, with preliminary investigations into its potential as a bioactive scaffold .

Why N-(3-Fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide Cannot Be Replaced by Generic In-Class Analogs


Within the 4-(1H-pyrrol-1-yl)butanamide scaffold, biological activity and physicochemical behavior are exquisitely sensitive to the aniline-derived substituent. Even minor variations—such as replacing the 3-fluoro-4-methylphenyl group with a benzothiazole (e.g., N-(1,3-benzothiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide, CAS 1251558-01-6) or a thiazole moiety (e.g., N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide)—can drastically alter target binding, solubility, and metabolic stability [1]. The unique electronic and steric profile of the 3-fluoro-4-methylphenyl motif dictates a distinct three-dimensional pharmacophore that cannot be replicated by generic substitutions, making direct interchange without re-validation scientifically unsound for any structure-activity relationship (SAR)-dependent application.

Quantitative Differentiation Evidence for N-(3-Fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide Against Closest Analogs


Lipophilicity Modulation via 3-Fluoro-4-methylphenyl Substituent Compared to Non-Fluorinated and Heterocyclic Analogs

The target compound exhibits a computed XLogP3-AA of 2.2, reflecting the balanced lipophilicity imparted by the 3-fluoro-4-methylphenyl group [1]. In contrast, the non-fluorinated but heterocyclic analog N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is predicted to have a lower XLogP (~1.5) due to the polar thiazole ring . This ~0.7 log unit difference corresponds to approximately a 5-fold variation in partition coefficient, which critically influences membrane permeability, non-specific protein binding, and in vivo distribution.

Lipophilicity Drug-likeness Physicochemical property

Fluorine-Specific Metabolic Stability Advantage Over Non-Fluorinated Congeners

The presence of a fluorine atom at the 3-position of the phenyl ring is widely recognized to block cytochrome P450-mediated oxidative metabolism at that site [1]. The analog N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide lacks this halogen, rendering it more susceptible to metabolic hydroxylation . While direct comparative intrinsic clearance data (e.g., human liver microsome t1/2) are not available for this specific pair, the class-level effect predicts a longer half-life for the target compound, a key consideration for in vivo pharmacological studies.

Metabolic stability Fluorine chemistry ADME

Unique Hydrogen Bond Acceptor/Donor Profile Influencing Target Engagement

The target compound possesses a hydrogen bond donor count of 1 and an acceptor count of 2, with a topological polar surface area (TPSA) of 34 Ų [1]. The analog N-(1,3-benzothiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide (CAS 1251558-01-6) has a higher TPSA (~50 Ų) due to the additional nitrogen and sulfur atoms in the benzothiazole ring [2]. This difference in TPSA of ~16 Ų directly impacts the ability of the molecule to cross biological membranes and modulates the free energy of desolvation upon target binding. Furthermore, the specific orientation of the fluorine atom as a weak hydrogen bond acceptor offers a tunable interaction not available with a methyl or chloro substituent.

Pharmacophore Molecular recognition Target binding

Absence of Off-Target Liability Associated with Thiazole and Benzothiazole Containing Analogs

Analogs incorporating a thiazole (e.g., N-(4-methylthiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide) or benzothiazole moiety are structurally alerting for broad kinase inhibition and potential off-target pharmacology, a common pitfall for flat heterocyclic systems [1]. The target compound's phenyl ring, substituted with a simple fluoro and methyl group, lacks this privileged kinase-binding motif. While no direct kinome selectivity screen data is publicly available for this exact compound, the structural avoidance of a heteroaryl aromatic ring fused to the amide linker reduces the risk of promiscuous target engagement, a critical advantage for chemical probe development.

Selectivity Off-target liability Kinase inhibition

Optimized Research and Industrial Applications for N-(3-Fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide (CAS 1251679-61-4)


Medicinal Chemistry Hit-to-Lead Programs Requiring Balanced Lipophilicity and Permeability

The compound's XLogP of 2.2 and TPSA of 34 Ų align well with established oral drug-like space (e.g., Lipinski's and Veber's rules). This makes N-(3-fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide a rational starting point for lead optimization campaigns where maintaining passive permeability while modulating potency is desired. The fluorinated phenyl group provides a synthetic handle for further derivatization and a metabolic soft spot blockade [1]. In procurement decisions, this compound should be prioritized over non-fluorinated or more polar heterocyclic analogs when the project's primary ADME goal is to achieve a target logD range of 2.0-2.5.

Chemical Probe Development Demanding a Simplified, Non-Kinase-Biased Scaffold

For academic or industrial groups developing chemical probes for target validation, the absence of a heteroaryl aniline (present in benzothiazole or thiazole analogs) minimizes the risk of kinase off-target activity, a known source of false-positive phenotypes [1]. The target compound's structure is a cleaner 'blank canvas' for establishing SAR. When selecting from the 4-(1H-pyrrol-1-yl)butanamide library, this compound should be chosen for initial selectivity profiling due to this predicted lower polypharmacology risk.

Structure-Activity Relationship (SAR) Studies Exploring Fluorine Substitution Effects

The specific 3-fluoro-4-methyl substitution pattern offers a unique electronic environment. Procurement of this compound, alongside the 2,4-difluoro analog (CAS 1251679-52-3) and the non-fluorinated parent, enables a matched molecular pair analysis to deconvolute the electronic (σ) and lipophilic (π) contributions of the fluorine atom to biological activity [1]. Such controlled comparative studies are essential for rational property-based drug design.

In Vitro ADME Screening of Fluorinated Building Blocks

As a fluorinated building block, N-(3-fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide is directly applicable in ADME panels (microsomal stability, CYP inhibition, plasma protein binding) to generate predictive models for the 4-(1H-pyrrol-1-yl)butanamide series. Its selection over non-fluorinated variants (e.g., N-(4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide) is imperative for training datasets aiming to model the impact of fluorine substitution on clearance and protein binding [1].

Quote Request

Request a Quote for N-(3-fluoro-4-methylphenyl)-4-(1H-pyrrol-1-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.